molecular formula C20H25N3O3 B612166 N-(4-anilinophenyl)-N'-hydroxyoctanediamide

N-(4-anilinophenyl)-N'-hydroxyoctanediamide

Cat. No.: B612166
M. Wt: 355.4 g/mol
InChI Key: FXKGVLUVYSWHHN-UHFFFAOYSA-N
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Description

MHY219 is a novel histone deacetylase inhibitor that has shown potent anticancer activity, particularly in human prostate cancer cells . Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, leading to changes in gene expression. MHY219 has been found to inhibit the migration of cancer cells by targeting histone deacetylase 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MHY219 involves the reaction of 4-anilinophenyl with octanediamide in the presence of specific catalysts and under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of MHY219 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: MHY219 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-anilinophenyl)-N'-hydroxyoctanediamide

InChI

InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25)

InChI Key

FXKGVLUVYSWHHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MHY-219;  MHY219;  MHY 219.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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